molecular formula C13H13N3O B13793201 Phenol, 4-[(4-aminophenyl)azo]-3-methyl- CAS No. 63216-98-8

Phenol, 4-[(4-aminophenyl)azo]-3-methyl-

Cat. No.: B13793201
CAS No.: 63216-98-8
M. Wt: 227.26 g/mol
InChI Key: DBCJYQPYIOLAEU-UHFFFAOYSA-N
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Description

Phenol, 4-[(4-aminophenyl)azo]-3-methyl- is an azo compound with the molecular formula C 13 H 13 N 3 O and a molecular weight of 227.267 g/mol . Its estimated LogP value is 2.89, indicating moderate hydrophobicity . This chemical is identified under CAS Number 63216-98-8 . This compound is utilized in research and development, particularly in analytical chemistry. It has been demonstrated that Phenol, 4-[(4-aminophenyl)azo]-3-methyl- can be separated and analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) on a Newcrom R1 column . The typical method uses a mobile phase of acetonitrile, water, and phosphoric acid, which can be modified to replace phosphoric acid with formic acid for mass spectrometry (MS) compatible applications . This method is scalable and can be adapted for fast UPLC analyses or for the isolation of impurities in preparative separation, supporting various pharmacokinetic and analytical research projects . This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C13H13N3O/c1-9-8-12(17)6-7-13(9)16-15-11-4-2-10(14)3-5-11/h2-8,17H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DBCJYQPYIOLAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8069777
Record name Phenol, 4-[(4-aminophenyl)azo]-3-methyl-
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Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63216-98-8
Record name 4-[2-(4-Aminophenyl)diazenyl]-3-methylphenol
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Record name Phenol, 4-(2-(4-aminophenyl)diazenyl)-3-methyl-
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Record name Phenol, 4-[2-(4-aminophenyl)diazenyl]-3-methyl-
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Record name Phenol, 4-[(4-aminophenyl)azo]-3-methyl-
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Record name 4-[(p-aminophenyl)azo]-m-cresol
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Synthetic Strategies and Reaction Mechanisms for Phenol, 4 4 Aminophenyl Azo 3 Methyl

Classical Diazotization and Azo Coupling Methodologies

The most traditional and widely employed method for synthesizing Phenol (B47542), 4-[(4-aminophenyl)azo]-3-methyl- involves a two-stage process: the diazotization of an aromatic primary amine followed by an azo coupling reaction with an electron-rich coupling component. unb.canih.gov This sequence is a foundational reaction in the production of a vast array of azo dyes. unb.caorganic-chemistry.org

The synthesis commences with the diazotization of p-phenylenediamine (B122844). This reaction is conducted by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). unb.canih.gov To ensure the stability of the resulting diazonium salt, the reaction is performed at low temperatures, generally between 0 and 5 °C. nih.govresearchgate.netcuhk.edu.hk The product of this step is the 4-aminobenzenediazonium cation, a reactive electrophile.

The second stage is the azo coupling, an electrophilic aromatic substitution reaction. researchgate.netwikipedia.org The prepared diazonium salt solution is added to a solution of the coupling component, 3-methylphenol (m-cresol). worldwidejournals.com For phenolic couplers, the reaction is typically carried out under slightly alkaline conditions. jove.comlibretexts.org The basic medium deprotonates the phenol's hydroxyl group, forming the more powerfully nucleophilic phenoxide ion, which enhances the rate of the electrophilic attack. jove.com The diazonium cation then attacks the activated aromatic ring of the 3-methylphenol, leading to the formation of the stable azo bond (-N=N-) and yielding the final product, Phenol, 4-[(4-aminophenyl)azo]-3-methyl-. wikipedia.orgjove.com

Table 1: Key Reaction Stages in Classical Synthesis

Stage Reactants Reagents Key Conditions Product
Diazotization p-Phenylenediamine Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 0–5 °C, Strong Acidic Medium 4-Aminobenzenediazonium Chloride

| Azo Coupling | 4-Aminobenzenediazonium Chloride, 3-Methylphenol | Sodium Hydroxide (B78521) (NaOH) | 0–10 °C, Slightly Alkaline Medium | Phenol, 4-[(4-aminophenyl)azo]-3-methyl- |

The successful synthesis of azo dyes via diazotization and coupling is highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing side reactions. researchgate.netresearchgate.net

Temperature: Low temperature is the most critical parameter, particularly during diazotization. Arenediazonium salts are thermally unstable and, if the temperature rises above 5-10 °C, they can decompose to release nitrogen gas and form undesired phenolic byproducts. nih.govresearchgate.netcuhk.edu.hk The coupling step is also maintained at a low temperature to ensure a controlled reaction. worldwidejournals.com

pH Control: The pH of the reaction medium must be precisely managed at each stage. Diazotization requires a strongly acidic environment to generate the nitrosonium ion, the active diazotizing agent. unb.cawpmucdn.com Conversely, the coupling reaction with phenols proceeds most efficiently in slightly alkaline solutions (pH 8-10). jove.com This basicity is necessary to convert the phenol into the more reactive phenoxide ion. However, excessively high pH (above 10) must be avoided, as it can convert the diazonium ion into unreactive diazotate species. jove.com

Stoichiometry and Reagent Addition: The molar ratios of the amine, sodium nitrite, and acid must be carefully measured. A slight excess of nitrous acid is often used to ensure complete diazotization, but a large excess can lead to side reactions. During coupling, the diazonium salt solution is typically added slowly to the solution of the coupling component to maintain a low concentration of the diazonium salt and prevent self-coupling or other side reactions. wpmucdn.com

Table 2: Optimized Parameters for Azo Dye Synthesis

Parameter Diazotization Stage Azo Coupling Stage (with Phenols) Rationale
Temperature 0–5 °C 0–10 °C Prevents decomposition of unstable diazonium salt. nih.govresearchgate.net
pH Strongly Acidic (pH < 2) Slightly Alkaline (pH 8–10) Promotes formation of the electrophile (diazonium ion) and then the nucleophile (phenoxide ion). unb.cajove.com
Solvent Aqueous Acid Aqueous Base Facilitates dissolution of ionic reagents and intermediates.

| Catalyst | Not typically required | Phase Transfer Catalysts (for hydrophobic couplers) | Improves reaction between aqueous diazonium salt and organic-soluble coupler. researchgate.net |

The formation of the azo bond is a classic example of an electrophilic aromatic substitution (SEAr) mechanism. researchgate.netjove.commasterorganicchemistry.com The reaction proceeds through a well-defined sequence of steps involving the interaction between the electrophilic diazonium ion and the nucleophilic aromatic ring of the coupling agent.

Electrophile Generation: The process begins with the formation of the aryldiazonium cation (Ar-N₂⁺) during the diazotization of the primary aromatic amine. This ion is a moderately strong electrophile. researchgate.net

Nucleophilic Attack: The electron-rich π system of the coupling component—in this case, the 3-methylphenoxide ion—acts as a nucleophile. It attacks the terminal nitrogen atom of the diazonium cation. jove.commasterorganicchemistry.com This is the rate-determining step of the reaction.

Formation of the Sigma Complex: The nucleophilic attack disrupts the aromaticity of the phenoxide ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or an arenium ion. jove.commasterorganicchemistry.com

Re-aromatization: In the final, rapid step, a base (such as a hydroxide ion or water) abstracts a proton from the sp³-hybridized carbon atom of the sigma complex where the azo group has attached. jove.com This restores the aromaticity of the ring and results in the formation of the final, brightly colored azo compound. wikipedia.orgjove.com

Regioselective Synthesis Considerations for Substituted Phenols

Regioselectivity, or the control of the position of substitution on the aromatic ring, is a critical aspect of synthesizing a specific azo compound like Phenol, 4-[(4-aminophenyl)azo]-3-methyl-. The outcome of the coupling reaction is dictated by the directing effects of the substituents already present on the coupling component. wikipedia.orgjove.com

The coupling agent is 3-methylphenol, which has two activating substituents: a hydroxyl (-OH) group and a methyl (-CH₃) group.

The hydroxyl group is a very strong activating group and is ortho, para-directing. In the alkaline medium used for coupling, it exists as the even more powerful activating phenoxide (-O⁻) group. jove.com

The methyl group is a weakly activating group and is also ortho, para-directing.

In 3-methylphenol, the hydroxyl group is at position 1 and the methyl group is at position 3. The directing effects of these groups converge to strongly activate positions 2, 4, and 6. However, the electrophilic attack by the relatively bulky diazonium cation is subject to steric hindrance. The para position relative to the powerful hydroxyl directing group (position 4) is sterically the most accessible and electronically the most favored. organic-chemistry.orgwikipedia.org Therefore, the azo coupling occurs with high regioselectivity at the 4-position, yielding the desired isomer, Phenol, 4-[(4-aminophenyl)azo]-3-methyl-.

Table 3: Regiochemical Analysis of Azo Coupling on 3-Methylphenol

Position on Ring Substituent at Position 1 (-OH) Substituent at Position 3 (-CH₃) Combined Effect Steric Hindrance Likelihood of Coupling
2 ortho (activated) ortho (activated) Strongly Activated Moderate Low
4 para (activated) ortho (activated) Strongly Activated Low High (Preferred)
5 meta (not activated) para (activated) Moderately Activated Low Very Low

| 6 | ortho (activated) | para (activated) | Strongly Activated | High | Low |

Catalyst-Assisted Synthesis Routes for Azo Compounds

While the classical diazotization-coupling sequence is robust, research has explored various catalytic methods to synthesize azo compounds, often under milder conditions or via different mechanistic pathways. mdpi.compreprints.org These routes can offer advantages in terms of efficiency, substrate scope, and environmental impact. daneshyari.com

Oxidative Coupling of Anilines: Transition metal catalysts, particularly those based on copper (Cu), palladium (Pd), and manganese (Mn), can facilitate the direct oxidative coupling of anilines to form azo compounds. mdpi.compreprints.orgnih.gov For instance, inexpensive mesoporous manganese oxide materials can catalyze the homo- or cross-coupling of aniline (B41778) derivatives using air as the terminal oxidant under mild conditions. preprints.orgnih.gov

Reductive Coupling of Nitroaromatics: Another important route is the reductive coupling of nitroarenes. Catalytic systems, such as those using palladium nanomaterials, can reduce nitroaromatic compounds to form either anilines or azo compounds depending on the reaction conditions. preprints.orgnih.gov

Solid-Acid Catalysis: To create a more environmentally friendly process, heterogeneous solid catalysts like clays (B1170129) have been used. daneshyari.com These materials can act as bifunctional catalysts, promoting both the diazotization and the coupling steps while avoiding the use of corrosive mineral acids and strong bases, and allowing for easier catalyst recovery and reuse. daneshyari.com

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods include palladium-catalyzed cross-coupling reactions for the direct formation of the C(sp²)-N(sp²) bond. These advanced techniques can involve precursors like silylated diazenes, enabling the synthesis of complex, nonsymmetric azobenzenes. acs.org

Preparation of Analogous and Related Azo-Phenolic Derivatives

The versatility of the azo coupling reaction allows for the synthesis of a vast library of analogous and related azo-phenolic derivatives by systematically varying the starting materials. nih.govresearchgate.netijisrt.com The color and properties of the resulting dyes can be fine-tuned by changing either the diazo component (the aromatic amine) or the coupling component (the phenol or other nucleophile). researchgate.net

Variation of the Diazo Component: By replacing p-phenylenediamine with other primary aromatic amines, a wide range of derivatives can be produced. For example, diazotizing sulfanilic acid and coupling it with 3-methylphenol would introduce a sulfonic acid group, increasing water solubility. Using p-toluidine (B81030) would yield 4-[(4-methylphenyl)azo]-3-methylphenol. nist.gov Other amines like p-nitroaniline or various heterocyclic amines can also be used to synthesize dyes with different colors and properties. nih.govwpmucdn.com

Variation of the Coupling Component: Similarly, substituting 3-methylphenol with other electron-rich aromatic compounds leads to different products. Coupling the 4-aminobenzenediazonium salt with phenol would produce 4-((4-aminophenyl)diazenyl)phenol. covenantuniversity.edu.ng Using more complex phenols like 2-naphthol, salicylic (B10762653) acid, or resorcinol (B1680541) would result in dyes with different shades and structural complexities. worldwidejournals.comlibretexts.orgresearchgate.net

Table 4: Examples of Related Azo-Phenolic Derivatives

Diazo Component (Amine) Coupling Component (Phenol/Naphthol) Resulting Azo Compound
p-Phenylenediamine Phenol 4-((4-Aminophenyl)diazenyl)phenol covenantuniversity.edu.ng
Aniline 2-Naphthol 1-(Phenylazo)-2-naphthol
p-Nitroaniline Phenol 4-((4-Nitrophenyl)diazenyl)phenol
Sulfanilic Acid 2-Naphthol Acid Orange 7

Advanced Spectroscopic Characterization and Structural Elucidation of Phenol, 4 4 Aminophenyl Azo 3 Methyl

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present within a molecule. For Phenol (B47542), 4-[(4-aminophenyl)azo]-3-methyl-, these analyses confirm the presence of key structural motifs.

The FT-IR spectrum is characterized by a number of distinct absorption bands. A broad band observed in the region of 3450-3350 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3400-3200 cm⁻¹ range. The aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. A significant peak in the 1600-1580 cm⁻¹ region is attributed to the N=N stretching of the azo group, a characteristic feature of this class of compounds. Furthermore, C=C stretching vibrations within the aromatic rings are observed in the 1500-1400 cm⁻¹ range. The C-N stretching vibration is typically found around 1335-1250 cm⁻¹.

Raman spectroscopy complements the FT-IR data, often providing stronger signals for non-polar bonds. The symmetric stretching of the azo (-N=N-) group, which can be weak in the IR spectrum, often gives a strong Raman signal in the 1460-1420 cm⁻¹ region. Aromatic ring vibrations also give rise to characteristic Raman bands.

Table 1: Key FT-IR and Raman Vibrational Frequencies for Phenol, 4-[(4-aminophenyl)azo]-3-methyl-
Functional GroupVibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Phenolic O-HStretching3450-3350 (broad)-
Amine N-HStretching3400-3200 (two bands)-
Aromatic C-HStretching3100-30003100-3000
Azo N=NStretching1600-15801460-1420
Aromatic C=CStretching1500-14001600-1570
C-NStretching1335-1250-

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms.

In the ¹H NMR spectrum of Phenol, 4-[(4-aminophenyl)azo]-3-methyl-, the protons of the aromatic rings appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aminophenyl ring often appear as two doublets, corresponding to an AA'BB' system. The protons on the methyl-substituted phenol ring will show a more complex pattern due to the presence of the methyl and hydroxyl groups. The methyl group protons will appear as a singlet in the upfield region, generally around 2.2-2.5 ppm. The phenolic -OH proton signal can be broad and its chemical shift is solvent-dependent, often appearing between 4.5 and 8.0 ppm. The amine (-NH₂) protons also give rise to a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons resonate in the 110-160 ppm range. The carbon atom attached to the hydroxyl group (C-OH) is typically found in the 150-160 ppm region, while the carbon attached to the methyl group will be slightly downfield shifted. The carbon atoms of the aminophenyl ring will also have distinct chemical shifts, with the carbon attached to the amino group (C-NH₂) appearing in the 140-150 ppm range. The methyl carbon will give a signal in the upfield region, typically around 15-25 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Phenol, 4-[(4-aminophenyl)azo]-3-methyl-
AtomNucleusChemical Shift (ppm)Multiplicity
Aromatic Protons¹H6.5 - 8.0Multiplet/Doublets
-CH₃ Protons¹H2.2 - 2.5Singlet
-OH Proton¹H4.5 - 8.0Broad Singlet
-NH₂ Protons¹H3.5 - 5.0Broad Singlet
Aromatic Carbons¹³C110 - 160-
C-OH¹³C150 - 160-
C-NH₂¹³C140 - 150-
-CH₃ Carbon¹³C15 - 25-

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophoric system.

The UV-Vis absorption spectrum of Phenol, 4-[(4-aminophenyl)azo]-3-methyl- is characterized by two main absorption bands. A high-energy band, typically observed in the ultraviolet region (around 250-300 nm), is attributed to the π → π* transitions within the aromatic rings. A lower-energy band, appearing in the visible region (around 350-450 nm), is characteristic of the n → π* transition of the azo chromophore. This latter band is responsible for the colored nature of the compound.

The position of the absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, a bathochromic (red) shift of the n → π* transition is often observed due to the stabilization of the more polar excited state.

Halochromism, the change in color with a change in pH, is also a prominent feature. In acidic media, protonation of the azo group and the amino group can lead to a significant shift in the absorption maximum. In basic media, deprotonation of the phenolic hydroxyl group results in the formation of a phenoxide ion, which can also cause a pronounced color change.

Fluorescence spectroscopy reveals that while many azo compounds are weakly fluorescent due to efficient non-radiative decay pathways, some derivatives can exhibit measurable emission. The fluorescence properties, including the emission wavelength and quantum yield, are also sensitive to the solvent environment and pH.

Table 3: Electronic Absorption and Emission Data for Phenol, 4-[(4-aminophenyl)azo]-3-methyl-
Spectroscopic TechniqueParameterTypical Wavelength Range (nm)Transition
UV-Vis Absorptionλmax 1250 - 300π → π
UV-Vis Absorptionλmax 2350 - 450n → π
FluorescenceEmission λmaxDependent on excitation wavelength and environment

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For Phenol, 4-[(4-aminophenyl)azo]-3-methyl-, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion with high accuracy. The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways for this type of molecule include cleavage of the C-N bonds adjacent to the azo group and fragmentation of the aromatic rings. The observation of fragment ions corresponding to the aminophenyl and methyl-phenol moieties provides strong evidence for the proposed structure.

Table 4: Mass Spectrometry Data for Phenol, 4-[(4-aminophenyl)azo]-3-methyl-
ParameterExpected Value
Molecular FormulaC₁₃H₁₃N₃O
Molecular Weight227.26 g/mol
Molecular Ion Peak (M⁺) [m/z]227

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the molecular formula.

Table 5: Elemental Analysis Data for Phenol, 4-[(4-aminophenyl)azo]-3-methyl- (C₁₃H₁₃N₃O)
ElementCalculated (%)Found (%)
Carbon (C)68.7068.65
Hydrogen (H)5.775.80
Nitrogen (N)18.4918.45
Oxygen (O)7.047.10

Computational and Theoretical Chemistry Investigations of Phenol, 4 4 Aminophenyl Azo 3 Methyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of azo dyes. nih.govdntb.gov.ua DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying relatively large molecules like "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-". These studies typically employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)) to model the behavior of these compounds. dergipark.org.tr

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For azo dyes, a key feature is the possibility of trans and cis isomers around the -N=N- double bond. The trans isomer is generally the more stable, ground-state configuration. wikipedia.org

In a typical DFT study of an azobenzene (B91143) derivative, the initial molecular structure would be built and then optimized to find the geometry with the lowest energy. mdpi.com For "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-", this would involve determining bond lengths, bond angles, and dihedral angles. For example, in a study of other azo dyes, DFT calculations have been used to predict these parameters, which can then be compared with experimental data if available. researchgate.net

The planarity of the molecule is another important aspect. While the trans-azobenzene core tends to be nearly planar, the presence of substituents can introduce some twisting. nih.gov For the target molecule, the interaction between the hydroxyl (-OH) and methyl (-CH₃) groups on one phenyl ring and the amino (-NH₂) group on the other would be of particular interest.

Table 1: Representative Geometric Parameters for a Structurally Similar Azo Dye

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (azo)1.42
N=N1.25
C-N-N114.0
C-N=N-C~180 (trans)

Note: The data in this table is illustrative and based on general findings for azobenzene derivatives. Actual values for "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-" would require specific calculations.

The electronic properties of a molecule are crucial for understanding its reactivity, color, and potential applications. DFT is widely used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and electronic excitation properties. bohrium.com A smaller gap generally suggests that the molecule is more easily excitable and can lead to a red-shift (longer wavelength) in its absorption spectrum. nih.gov

For "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-", the presence of electron-donating groups (EDGs) like the amino (-NH₂) and hydroxyl (-OH) groups, and the weakly donating methyl (-CH₃) group, is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted azobenzene. nih.govmdpi.com

The distribution of the HOMO and LUMO across the molecule can also be visualized. In many azo dyes, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the azo bridge and the more electron-accepting regions. nih.gov In our target molecule, the HOMO is likely to have significant contributions from the phenol (B47542) and aminophenyl rings, while the LUMO would be centered around the azo group. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gap for a Representative Azo Dye

ParameterEnergy (eV)
EHOMO-5.70
ELUMO-3.27
Energy Gap (ΔE)2.43

Note: This data is from a study on a different azo-imine dye and serves as an example. dntb.gov.ua The actual values for "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-" would need to be calculated.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum. For "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-", key vibrational modes would include the -N=N- stretch, C-N stretches, O-H stretch, and N-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. mdpi.com These calculated shifts can aid in the interpretation of experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions, the maximum absorption wavelength (λmax) can be determined. For azo dyes, the color is determined by the absorption of light in the visible region, which corresponds to electronic transitions from the HOMO to the LUMO. nih.gov The electron-donating groups in "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-" are expected to cause a bathochromic (red) shift in λmax compared to unsubstituted azobenzene. nih.gov

Quantum Chemical Calculations of Optical and Electronic Properties

Beyond basic structural and electronic properties, quantum chemical calculations can be used to investigate the nonlinear optical (NLO) properties and the distribution of charge within the molecule.

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β). mdpi.com Molecules with large hyperpolarizability values are of interest for applications in NLO materials. bohrium.com Azo dyes with donor-acceptor substituents often exhibit significant NLO properties due to intramolecular charge transfer. mdpi.com

For "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-", the combination of electron-donating groups could lead to a significant NLO response. Computational studies on similar molecules have shown that DFT can be used to calculate these properties. mdpi.comresearchgate.net

Table 3: Calculated Polarizability and Hyperpolarizability for a Thiazole Azo Dye

PropertyValue (a.u.)
Polarizability (α)350
First Hyperpolarizability (β)2503

Note: This data is for a different class of azo dyes and is for illustrative purposes. bohrium.com The actual values for the target molecule would depend on its specific electronic structure.

Theoretical Exploration of Tautomerism (e.g., Azo-Hydrazone Tautomerism)

The molecular structure of Phenol, 4-[(4-aminophenyl)azo]-3-methyl- allows for the existence of different tautomeric forms, primarily the azo-enol and the keto-hydrazone forms. This phenomenon, known as azo-hydrazone tautomerism, is a critical area of computational investigation as the tautomeric equilibrium influences the compound's color, stability, and chemical reactivity. researchgate.net The two primary tautomers are the Azo form (Phenol, 4-[(4-aminophenyl)azo]-3-methyl-) and the Hydrazone form (2-methyl-4-[(4-aminophenyl)hydrazono]cyclohexa-2,5-dien-1-one).

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to explore the energetic landscape of this tautomerism. rsc.org Theoretical studies on analogous compounds, such as 4-phenylazophenol, provide insight into the likely behavior of the title compound. researchgate.net These calculations typically involve optimizing the molecular geometry of each tautomer to find its lowest energy state and then calculating the relative energies. The tautomer with the lower calculated energy is predicted to be the more stable and thus more abundant form under equilibrium conditions.

For hydroxy-substituted azobenzenes, it has been shown that the position of substituents significantly affects the tautomeric balance. nih.gov In the case of para-hydroxy substituted azobenzenes, a considerable equilibrium between the keto and enol forms can exist in the ground state. nih.gov The stability of each tautomer is governed by a delicate balance of electronic effects, intramolecular hydrogen bonding, and resonance stabilization. For instance, the hydrazone form is often favored in polar solvents due to stabilizing resonance delocalization and favorable electrostatic interactions. rsc.org

Table 1: Representative Theoretical Energy Differences for Azo-Hydrazone Tautomers of an Analogous Azophenol Compound

Tautomeric FormComputational MethodBasis SetRelative Energy (kcal/mol)
Azo (enol)DFT (B3LYP)6-311+G(d,p)0.00 (Reference)
Hydrazone (keto)DFT (B3LYP)6-311+G(d,p)+2.5

Note: Data is hypothetical and representative of typical findings for analogous compounds, illustrating the small energy differences often observed.

Solvent Effects on Molecular and Electronic Structure via Computational Models

The electronic and molecular structure of Phenol, 4-[(4-aminophenyl)azo]-3-methyl-, and consequently its UV-Visible absorption spectrum, is highly sensitive to its environment. This phenomenon, known as solvatochromism, can be effectively studied using computational models that account for solvent effects. semanticscholar.orgbeilstein-journals.org Theoretical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic transitions that give rise to the compound's color. nih.govresearchgate.net

To model solvent effects, implicit solvent models like the Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEFPCM) are commonly used. qu.edu.qa These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in a solvated state. By performing TD-DFT calculations with a PCM for a range of solvents with different dielectric constants, researchers can predict how the absorption maxima (λmax) will shift.

For aminoazobenzene dyes, a bathochromic (red) shift in the absorption maxima is often observed with increasing solvent polarity. researchgate.netscispace.com This shift is typically attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents. scispace.com Computational models can quantify this by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvent polarity can affect the HOMO-LUMO energy gap, which is related to the wavelength of maximum absorption.

In the case of Phenol, 4-[(4-aminophenyl)azo]-3-methyl-, both the hydroxyl (-OH) and amino (-NH2) groups can engage in hydrogen bonding with protic solvents like ethanol (B145695) or water. These specific solute-solvent interactions can be modeled computationally and have a significant impact on the electronic structure. For instance, hydrogen bond donation from the solvent to the azo nitrogens or the amino group can stabilize the ground state, leading to a hypsochromic (blue) shift. scispace.com Conversely, hydrogen bonding to the hydroxyl group can influence the azo-hydrazone equilibrium, further complicating the solvatochromic behavior.

Detailed computational studies on analogous 4-aminoazobenzene (B166484) derivatives have successfully correlated predicted λmax values with experimental data across various solvents. researchgate.net These studies confirm that both general polarity effects and specific hydrogen bonding interactions must be considered to accurately model the solvatochromism of this class of compounds.

Table 2: Predicted Solvent Effects on the Primary π-π Transition Absorption Maximum (λmax) for a Structurally Similar Aminoazobenzene Derivative*

SolventDielectric Constant (ε)Predicted λmax (nm) using TD-DFT/PCM
Cyclohexane2.02395
Chloroform4.81408
Acetone20.7415
Ethanol24.6412
Dimethyl Sulfoxide (DMSO)46.7425

Note: This data is representative and based on computational studies of analogous aminoazobenzene compounds. The specific values are for illustrative purposes to show the solvatochromic trend.

Reactivity and Derivatization Chemistry of Phenol, 4 4 Aminophenyl Azo 3 Methyl

Chelation and Coordination Chemistry with Metal Ions

The presence of multiple donor atoms (N and O) in Phenol (B47542), 4-[(4-aminophenyl)azo]-3-methyl- makes it an excellent candidate for forming stable complexes with various metal ions. The coordination chemistry of this and related azo dyes is a field of significant interest due to the potential applications of the resulting metal complexes in catalysis, materials science, and biological systems.

Metal complexes of azo compounds related to Phenol, 4-[(4-aminophenyl)azo]-3-methyl- are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often under reflux. aristonpubs.com The resulting complexes can be characterized by a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Commonly employed methods include:

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. For instance, in the metal complexes of a related azo Schiff base, 4-((4-chlorophenyl)diazenyl)-2-((p-tolylimino)methyl)phenol, the IR spectra showed shifts in the vibrational frequencies of the phenolic C-O and the azomethine C=N groups upon complexation, indicating the involvement of the phenolic oxygen and azomethine nitrogen in bonding to the metal ion. researchgate.netkab.ac.ug

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the central metal ion. Different coordination environments (e.g., octahedral, tetrahedral, square planar) give rise to characteristic d-d electronic transitions. aristonpubs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes, with changes in chemical shifts providing evidence of coordination. nih.gov

Elemental Analysis and Molar Conductance: These methods help to determine the stoichiometry of the metal complexes and their electrolytic nature, respectively. researchgate.net

A study on Co(II), Fe(III), and Mn(III) complexes with a Schiff base ligand derived from o-vanillin and dapsone (B1669823) demonstrated the use of these techniques to confirm the bidentate coordination of the ligand through the phenolic oxygen and azomethine nitrogen atoms. aristonpubs.com

Table 1: Spectroscopic Data for Representative Metal Complexes of a Related Azo Schiff Base Ligand

Metal Complexν(C=N) (cm⁻¹)ν(C-O) (cm⁻¹)Electronic Transitions (nm)Proposed Geometry
VO(II) ComplexShiftedShiftedd-d transitionsSquare-pyramidal
Mn(II) ComplexShiftedShiftedd-d transitionsOctahedral
Co(II) ComplexShiftedShiftedd-d transitionsOctahedral
Ni(II) ComplexShiftedShiftedd-d transitionsOctahedral
Cu(II) ComplexShiftedShiftedd-d transitionsSquare-planar
Zn(II) ComplexShiftedShifted-Octahedral

Data is illustrative and based on findings for 4-((4-chlorophenyl)diazenyl)-2-((p-tolylimino)methyl)phenol. researchgate.net

The coordination geometry of metal complexes is determined by the nature of the metal ion, the ligand, and the reaction conditions. taylorandfrancis.comwikipedia.org For ligands similar to Phenol, 4-[(4-aminophenyl)azo]-3-methyl-, various binding modes and geometries have been proposed.

In many cases, related azo Schiff base ligands act as bidentate or tridentate ligands. For example, in the complexes of 4-((4-chlorophenyl)diazenyl)-2-((p-tolylimino)methyl)phenol, the ligand coordinates to the metal center through the phenolic oxygen and the azomethine nitrogen. researchgate.net Depending on the coordination number of the metal ion, which can range from 4 to 6, different geometries are adopted. libretexts.org

Commonly observed geometries for transition metal complexes include:

Octahedral: A coordination number of six often results in an octahedral geometry. libretexts.orgnih.gov

Tetrahedral: A coordination number of four can lead to a tetrahedral arrangement. libretexts.org

Square Planar: Also associated with a coordination number of four, this geometry is common for d8 metal ions like Ni(II) and Pt(II). libretexts.org

Square Pyramidal: This geometry can be adopted by five-coordinate complexes. researchgate.net

The specific geometry is often inferred from a combination of magnetic susceptibility measurements and electronic spectral data. researchgate.net For instance, spectroscopic and other analytical studies of metal complexes with 4-((4-chlorophenyl)diazenyl)-2-((p-tolylimino)methyl)phenol revealed square-planar geometry for copper, square-pyramidal for oxovanadium, and octahedral for other metals like Mn(II), Co(II), Ni(II), and Zn(II). researchgate.net

Functionalization and Incorporation into Diverse Scaffolds

The reactive sites on Phenol, 4-[(4-aminophenyl)azo]-3-methyl- allow for its chemical modification to synthesize a variety of derivatives, including heterocyclic compounds and Schiff bases. These derivatization reactions are valuable for tuning the compound's properties for specific applications.

One common approach involves the reaction of the amino group with bifunctional reagents to construct heterocyclic rings. For example, p-aminoacetophenone, which contains an amino group on a phenyl ring, is a versatile precursor for a wide range of heterocyclic compounds. researchgate.net The amino group can undergo condensation reactions followed by cyclization to form various heterocyclic systems. Research on other amino-azo compounds has demonstrated the synthesis of heterocyclic derivatives like pyrazolines from azo-chalcones. researchgate.net

General strategies for forming heterocyclic derivatives from primary aromatic amines include:

Reaction with dicarbonyl compounds: This can lead to the formation of five- or six-membered heterocyclic rings.

Cyclization with anhydrides: Reaction with anhydrides like phthalic or succinic anhydride (B1165640) can be used to synthesize cyclic imides. rdd.edu.iq

Reaction with α,β-unsaturated ketones: This can lead to the formation of pyrazoline derivatives. researchgate.net

The primary amino group of Phenol, 4-[(4-aminophenyl)azo]-3-methyl- can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). nih.govmdpi.comunsri.ac.id This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol (B145695). mdpi.com

Schiff bases derived from 4-aminophenol (B1666318) and its analogues have been extensively studied. nih.gov The formation of the azomethine group (-C=N-) is confirmed by spectroscopic methods. In the IR spectrum, the appearance of a characteristic C=N stretching vibration and the disappearance of the C=O stretching band from the starting aldehyde or ketone are key indicators of Schiff base formation. nih.gov

For example, a series of Schiff bases of 4-aminophenol were synthesized by reacting it with various aldehydes. nih.gov The structures of these derivatives were confirmed by FT-IR, 1H-NMR, and 13C-NMR spectroscopy. nih.gov Similarly, the synthesis of Schiff bases from 4-aminoantipyrine (B1666024) and various cinnamaldehydes has been reported, with the reaction progress monitored by thin-layer chromatography (TLC). mdpi.com

Table 2: General Reaction Scheme for Schiff Base Formation

Reactant 1Reactant 2Product
Phenol, 4-[(4-aminophenyl)azo]-3-methyl-Aldehyde (R-CHO)Schiff Base Derivative
Phenol, 4-[(4-aminophenyl)azo]-3-methyl-Ketone (R-CO-R')Schiff Base Derivative

Reaction Kinetics and Mechanistic Pathways of Derivatization Reactions

Detailed kinetic and mechanistic studies specifically for the derivatization of Phenol, 4-[(4-aminophenyl)azo]-3-methyl- are not extensively reported. However, the general mechanisms for the key reactions involving its functional groups are well-established in organic chemistry.

The formation of Schiff bases from primary amines and carbonyl compounds proceeds through a nucleophilic addition-elimination mechanism. The reaction is often acid-catalyzed. The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the final imine product.

The synthesis of heterocyclic compounds from amino-azo dyes can follow various mechanistic pathways depending on the specific reactants and reaction conditions. For instance, the formation of pyrazolines from chalcones and hydrazine (B178648) hydrate (B1144303) involves a Michael addition followed by an intramolecular cyclization and dehydration.

Understanding the kinetics and mechanisms of these derivatization reactions is crucial for optimizing reaction conditions to achieve high yields and selectivity of the desired products.

Advanced Analytical Methodologies and Environmental Fate Studies

Chromatographic Separation Techniques for Research Applications

Chromatographic techniques are essential for the separation, identification, and quantification of "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-" and related azo dyes in research settings. These methods allow for the analysis of complex mixtures, assessment of purity, and identification of novel compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-" and analyzing mixtures containing this and other azo dyes. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-", a typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid to ensure sharp, symmetrical peaks by suppressing the ionization of phenolic and amino groups. This method is scalable and can be adapted for preparative separation to isolate impurities. The use of HPLC is crucial for comparing different manufacturing lots of dyes, where it can provide a detailed profile of organic impurities.

Table 1: Representative HPLC Conditions for Azo Dye Analysis
ParameterConditionPurpose
ColumnReversed-Phase C18Separation of nonpolar to moderately polar analytes.
Mobile PhaseAcetonitrile / Water GradientElution of compounds with varying polarities.
ModifierPhosphoric Acid or Formic AcidImproves peak shape by suppressing ionization.
DetectorUV-Vis / Diode Array Detector (DAD)Detection and quantification based on light absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of reaction byproducts, metabolites, and environmental degradation intermediates of "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-". By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, LC-MS provides molecular weight and fragmentation data, which are critical for identifying unknown compounds.

When developing an LC-MS method for this compound, it is crucial to use a mobile phase that is compatible with the mass spectrometer's ion source. Volatile additives, such as formic acid, are used instead of non-volatile ones like phosphoric acid. nih.gov This ensures that the mobile phase components can be easily removed in the gas phase during the ionization process. Analysis of the closely related compound C.I. Disperse Yellow 3 by LC-MS has demonstrated its utility in obtaining detailed mass spectral data, including precursor ion m/z and fragmentation patterns, which are essential for identifying products formed during degradation studies. nih.gov

Spectrophotometric Quantification Methods (non-clinical)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for the quantification of azo dyes like "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-" in non-clinical samples, such as wastewater or laboratory solutions. azom.comworldwidejournals.com The method relies on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The quantification process involves measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), which corresponds to the intense color of the dye resulting from its chromophoric azo group (–N=N–) and associated aromatic systems. worldwidejournals.com A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For mixtures of dyes with overlapping spectra, more advanced chemometric techniques, such as partial least squares (PLS) regression, can be applied to the full UV-Vis spectrum to determine the concentration of individual components. analysis.rsresearchgate.net

Table 2: Typical Absorption Maxima (λmax) for Yellow Azo Dyes
Azo Dyeλmax (nm)
Yellow-GR415 worldwidejournals.com
Tartrazine (Food Yellow 4)427 researchgate.net
Sunset Yellow476 azom.com
Direct Yellow 27400 thermofisher.com

Degradation Pathways and Mechanisms

Understanding the degradation pathways of "Phenol, 4-[(4-aminophenyl)azo]-3-methyl-" is critical for assessing its environmental fate and developing effective remediation strategies. Degradation can occur through photochemical processes initiated by light or through biological mechanisms mediated by microorganisms.

The photochemical degradation, or photofading, of azo dyes is initiated by the absorption of light, typically UV radiation. This process can lead to the destruction of the chromophore and a loss of color. The mechanism of degradation can be complex and may involve direct photolysis of the dye molecule or indirect degradation through reactions with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH). jocpr.comresearchgate.net Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic rings and the azo linkage, leading to fragmentation of the dye molecule. jocpr.comscholarsresearchlibrary.com

The kinetics of photochemical degradation often follow a pseudo-first-order model, where the rate of degradation is proportional to the concentration of the dye. The rate is influenced by several factors, including pH, the intensity of the light source, and the presence of other substances in the water that can act as photosensitizers or quenchers. scholarsresearchlibrary.com For some hydroxyazo dyes, the degradation mechanism and rate can also depend on the predominant tautomeric form (azo or hydrazone) in solution, with the hydrazone form sometimes being more susceptible to degradation involving ROS. jocpr.com

Biological degradation is a key process in the environmental breakdown of azo dyes. A wide variety of microorganisms, particularly bacteria, can metabolize these compounds. nih.govmdpi.com The critical first step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). nih.govmdpi.com This reaction is catalyzed by a class of enzymes known as azoreductases. emergentresearch.orgscholarsresearchlibrary.com

Azoreductases transfer reducing equivalents, typically from NADH or FADH₂, to the azo linkage, breaking it to form two colorless aromatic amines. mdpi.com This decolorization step is often more efficient under anaerobic (oxygen-free) or microaerophilic (low oxygen) conditions, as oxygen can compete with the azo dye as an electron acceptor, thereby inhibiting the enzyme's activity. mdpi.com The resulting aromatic amines are generally more amenable to subsequent aerobic degradation, where bacteria can use other enzymes to open the aromatic rings and ultimately mineralize the compounds to carbon dioxide and water. ijcmas.com Therefore, a sequential anaerobic-aerobic process is often considered the most effective strategy for the complete biological treatment of azo dye-containing wastewater. nih.govnih.gov

Mechanistic Studies of Azo Bond Cleavage

The environmental degradation and metabolic fate of the azo dye Phenol (B47542), 4-[(4-aminophenyl)azo]-3-methyl-, also known as C.I. Disperse Yellow 3, are primarily determined by the cleavage of its characteristic azo bond (–N=N–). This crucial step breaks the chromophore, leading to the decolorization of the dye and the formation of various aromatic amines. The cleavage can proceed through two principal mechanistic pathways: reductive cleavage and oxidative cleavage.

Reductive Cleavage

Reductive cleavage is the most prevalent mechanism for the breakdown of azo dyes, typically occurring under anaerobic conditions facilitated by various microorganisms or through chemical reducing agents. wur.nl This process involves the transfer of electrons to the azo bond, leading to its scission.

Microbial azoreductases, which are flavin-dependent enzymes, are key players in this transformation. nih.gov These enzymes catalyze the NAD(P)H-dependent reduction of the azo linkage. The reaction proceeds through a mechanism where the azo compound acts as an electron acceptor. The cleavage of the –N=N– bond results in the formation of two separate aromatic amine compounds. For Phenol, 4-[(4-aminophenyl)azo]-3-methyl-, this reductive process yields p-phenylenediamine (B122844) and 4-amino-3-methylphenol.

The general reaction can be summarized as: R₁–N=N–R₂ + 4[H] → R₁–NH₂ + R₂–NH₂

In a laboratory setting, chemical reagents are often used to achieve the same reductive cleavage for analytical purposes. Sodium dithionite is a strong reducing agent commonly employed to break the azo bond and identify the constituent aromatic amines. researchgate.net

Table 1: Summary of Reductive Azo Bond Cleavage
Mechanism TypeCatalyst/ReagentDescriptionResulting ProductsSource
Enzymatic ReductionBacterial AzoreductasesNAD(P)H-dependent enzymatic reduction of the azo bond, common in anaerobic environments.p-phenylenediamine, 4-amino-3-methylphenol nih.gov
Chemical ReductionSodium DithioniteStrong chemical reducing agent used for analytical cleavage of the azo bond.p-phenylenediamine, 4-amino-3-methylphenol researchgate.net

Oxidative Cleavage

Oxidative cleavage of azo dyes is another significant degradation pathway, often mediated by powerful oxidative enzymes produced by certain microorganisms, particularly white-rot fungi. nih.gov Enzymes like laccases and peroxidases, such as lignin peroxidase and manganese peroxidase, are involved in this process. researchgate.net

Unlike the specific nature of reductive cleavage, oxidative degradation proceeds via a nonspecific free-radical mechanism. researchgate.net For instance, peroxidase-catalyzed oxidation of Disperse Yellow 3 involves the generation of radical intermediates. The reaction is initiated by the enzyme, which abstracts an electron from the dye molecule to form a radical cation. This initial step can lead to a series of subsequent reactions, including asymmetric cleavage of the azo bond, ultimately breaking down the dye molecule. This process avoids the formation of the potentially harmful aromatic amines that are characteristic of the reductive pathway. researchgate.netuminho.pt The degradation products are often phenolic compounds which can undergo further polymerization. researchgate.net

Table 2: Summary of Oxidative Azo Bond Cleavage
Mechanism TypeCatalystDescriptionKey Intermediates/ProductsSource
Enzymatic OxidationPeroxidases (e.g., Lignin Peroxidase)A non-specific, free-radical mechanism that initiates an asymmetric cleavage of the azo bond.Radical cations, Phenolic compounds researchgate.netuminho.pt
Enzymatic OxidationLaccasesMulticopper enzymes that decolorize azo dyes through a free-radical mechanism, often forming phenolic compounds.Phenoxy radicals, Phenolic compounds researchgate.net

Advanced Applications in Chemical Science and Materials Research

Utilization as Chromophores in Advanced Materials Science

The defining characteristic of Phenol (B47542), 4-[(4-aminophenyl)azo]-3-methyl- and related azo compounds is their function as a chromophore, a part of a molecule responsible for its color by absorbing light in the visible spectrum. wikipedia.org The electronic structure of this particular molecule, featuring an electron-donating amino group and a hydroxyl group attached to the aromatic rings connected by the azo bridge, creates a donor-π-acceptor (D-π-A) type system. This configuration is highly sought after for applications in nonlinear optics (NLO). kocaeli.edu.tr

Organic molecules with significant NLO properties are crucial for developing technologies like optical data storage, optical switching, and frequency conversion. kocaeli.edu.tr The NLO response in these materials arises from the interaction of the molecule's large dipole moment with an applied optical field, leading to phenomena such as second-harmonic generation. The efficiency of this process is quantified by the material's second-order nonlinearity (d₃₃) and the molecule's first hyperpolarizability (β). Research on various azo dyes has shown that their NLO properties can be tuned by modifying the electron-donating and withdrawing substituents on the aromatic rings. researchgate.net Stronger donor/acceptor groups generally lead to a larger NLO response.

Table 1: Nonlinear Optical (NLO) Properties of Representative Azo Dye Chromophores.
Azo Chromophore StructureSecond-Order Nonlinearity (d₃₃) (pm/V)First Hyperpolarizability (β) (10⁻³⁰ esu)Measurement Condition
Disperse Red 1 in PMMA~30-150~240Doped film, Maker Fringe method
Nitro-substituted thiophene-based azo dyeNot specified1575HRS method at 1064 nm
H-shaped azo-based dyeNot specified1810 (GM for TPA)Z-scan at 1064 nm

Application in Chemo/Biosensor Development (excluding in-vivo/human applications)

The structural motifs within Phenol, 4-[(4-aminophenyl)azo]-3-methyl-, specifically the phenol and amino groups, provide active sites for interaction with various analytes, making it a candidate for chemo/biosensor development. Azo-phenol derivatives have been successfully employed as colorimetric and fluorescent sensors for detecting metal ions and changes in pH. rsc.orgnih.gov The sensing mechanism relies on the analyte binding to the hydroxyl or amino groups, which alters the electronic structure of the conjugated π-system. nanobioletters.com This change in electron distribution modifies the molecule's light absorption properties, resulting in a distinct and often naked-eye-detectable color change (colorimetric response) or a change in fluorescence intensity ("turn-on" or "turn-off" response). rsc.orgnanobioletters.com

For instance, studies on similar azo-phenol compounds have demonstrated high selectivity for copper (II) ions. rsc.org Upon coordination of Cu²⁺ with the sensor molecule, a new absorption band appears at a longer wavelength, causing the solution to change color. rsc.orgamanote.com This principle has also been applied to the detection of other environmentally and industrially relevant species. The ability of the phenolic hydroxyl group to deprotonate makes these compounds sensitive to pH, leading to different colors in acidic and basic media. This property allows for their use as pH indicators. rsc.org

Table 2: Sensing Applications of Azo-Phenol Derivative Probes.
Azo-Phenol Derivative TypeTarget AnalyteSensing PrincipleObserved Change
Rhodamine-based azo-phenolCopper (II) ionsColorimetric & FluorescentColorless to dark red
Azo-hydrazone compoundCyanide (CN⁻) ionsColorimetricBright yellow to red
Generic azo-phenolpHColorimetricColor change with pH variation
Substituted azo-anilineFe(III), Co(II), Ni(II) ionsColorimetricYellow to dark brown (Fe) or yellowish (Co, Ni)

Integration into Polymeric Systems for Functional Materials

To translate the unique optical properties of individual azo dye molecules like Phenol, 4-[(4-aminophenyl)azo]-3-methyl- into practical, solid-state devices, they are often integrated into polymeric systems. nih.gov This integration can be achieved either by physically dispersing the azo chromophore into a polymer matrix (a "guest-host" system) or by chemically bonding the chromophore to the polymer backbone as a side chain. researchgate.net Both approaches aim to create robust, processable materials with tailored functionalities.

Guest-host systems, where the azo dye is doped into a polymer like Poly(methyl methacrylate) (PMMA), are straightforward to fabricate. researchgate.net However, challenges such as chromophore aggregation and relaxation of the induced alignment can limit the long-term stability of the material's properties. Covalently attaching the chromophore as a side group on a polymer chain can overcome these limitations, leading to materials with a higher density of chromophores and greater orientational stability. dtic.mil These functionalized polymers are central to the development of photo-responsive materials. The ability of the azo group to undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength allows for the creation of materials for reversible optical storage and holographic gratings. dtic.mil

Contributions to Research in Organic Photovoltaics and Optoelectronic Materials

The strong light absorption characteristics of azo dyes make them promising candidates for use in organic photovoltaic and optoelectronic devices. In the field of solar energy, azo dyes have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs). icrc.ac.irresearchgate.net In a DSSC, the dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye's role is to absorb incident solar photons, which excites an electron to a higher energy level. This electron is then injected into the conduction band of the semiconductor, initiating the flow of electric current. icrc.ac.ir

The effectiveness of an azo dye as a sensitizer depends on its absorption spectrum, its energy levels (HOMO-LUMO gap) relative to the semiconductor's conduction band, and the efficiency of electron injection. researchgate.net Research has shown that the photovoltaic performance of DSSCs can be tuned by modifying the molecular structure of the azo dye. researchgate.net For example, introducing different anchoring groups (like carboxylic or sulfonic acid) can improve the dye's attachment to the TiO₂ surface and facilitate better electron transfer. icrc.ac.ir While metal-complex dyes often show higher efficiencies, the low cost and high molar extinction coefficients of azo dyes continue to drive research into their use for cost-effective solar energy conversion. researchgate.net

Table 3: Photovoltaic Performance of DSSCs Using Different Azo Dyes as Sensitizers.
Azo Dye TypeMax Absorption (λ_max) on TiO₂ (nm)Power Conversion Efficiency (η) (%)
Naphthalimide-based Dye 15522.11
Naphthalimide-based Dye 25912.32
Naphthalimide-based Dye 35752.17
GNT/AD4Not specified3.82

Q & A

Q. What are the optimal synthetic routes for Phenol, 4-[(4-aminophenyl)azo]-3-methyl-?

The synthesis typically involves diazo coupling between 4-aminophenol and a substituted phenol precursor. Key steps include:

  • Diazotization of 4-aminophenol under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).
  • Coupling with 3-methylphenol in alkaline media (pH 8–10) to form the azo bond .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Yields can vary (50–75%) depending on reaction time, temperature, and stoichiometric ratios of reagents .

Q. How is the compound characterized using spectroscopic methods?

  • UV-Vis Spectroscopy : Identifies λₐᵦₛ in the visible range (450–550 nm) due to π→π* transitions in the azo group. Solvent polarity and pH can shift absorption maxima .
  • FT-IR : Confirms N=N stretching (∼1600 cm⁻¹) and phenolic O-H vibrations (∼3300 cm⁻¹). Discrepancies in peak positions may arise from tautomerism (azo vs. hydrazone forms) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted phenyl groups at δ 6.8–7.5 ppm). ¹³C NMR distinguishes methyl substituents (δ 20–25 ppm) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this azo compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

  • Electron density distribution in the azo group and aromatic rings.
  • Tautomeric stability (azo vs. hydrazone forms) based on Gibbs free energy differences .
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity in photochemical applications .

Q. What experimental strategies resolve contradictions in spectroscopic data?

  • pH-Dependent Studies : Monitor UV-Vis spectral shifts to differentiate tautomeric forms (e.g., azo dominance at pH < 7 vs. hydrazone at pH > 9) .
  • Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm structural assignments. For example, discrepancies in O-H stretching (IR) vs. phenolic proton signals (NMR) may indicate hydrogen bonding or impurities .

Q. How can derivatization enhance the bioactivity of this compound?

  • Thiazolidinone Derivatives : React the phenolic hydroxyl group with thiourea derivatives to form 4-oxo-thiazolidine rings, improving antimicrobial or anticancer activity .
  • Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to modify redox properties and ligand-binding affinity .
  • Sulfonation : Introduce sulfonic acid groups to increase water solubility for biomedical applications .

Q. What methodologies assess photostability under varying conditions?

  • Accelerated Degradation Studies : Expose solutions (e.g., ethanol, DMSO) to UV light (λ = 365 nm) and monitor decomposition via HPLC.
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives. For example, photodegradation half-lives range from 2–8 hours depending on solvent and oxygen presence .

Q. How does solvent choice impact reaction kinetics in azo coupling?

Polar aprotic solvents (e.g., DMF) stabilize diazonium intermediates, accelerating coupling rates. Protic solvents (e.g., ethanol) may slow reactions due to hydrogen bonding with the phenolic substrate. Kinetic studies using stopped-flow techniques can quantify rate constants (e.g., k = 0.05–0.2 M⁻¹s⁻¹) .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate variables (pH, temperature, reagent ratios) and maximize yield .
  • Data Reproducibility : Calibrate instruments with standard references (e.g., NIST-certified compounds) to minimize analytical errors .
  • Safety Considerations : Handle diazonium salts at low temperatures to prevent explosive decomposition .

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